

An In-Depth Technical Guide to L-Z-Isoleucinamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z-Ile-NH

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Abstract

L-Z-Isoleucinamide, a derivative of the essential amino acid L-isoleucine, is a molecule of significant interest in the fields of biochemistry and pharmaceutical development. Its unique structural features, conferred by the presence of a benzyloxycarbonyl (Z) protecting group on the α -amino group and an amide at the C-terminus, make it a valuable building block in peptide synthesis and a potential candidate for various therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of L-Z-Isoleucinamide, along with relevant experimental protocols and a discussion of its potential biological significance.

Chemical Properties and Structure

L-Z-Isoleucinamide, systematically named (2S,3S)-2-(benzyloxycarbonylamino)-3-methylpentanamide, possesses a well-defined chemical structure that dictates its physicochemical properties. The presence of the bulky, aromatic benzyloxycarbonyl group and the terminal amide moiety significantly influences its polarity, solubility, and reactivity compared to its parent amino acid.

Structure

The chemical structure of L-Z-Isoleucinamide is characterized by the following key features:

- **L-Isoleucine Core:** The molecule is built upon the framework of L-isoleucine, an α -amino acid with a chiral center at the α -carbon (C2) and a second chiral center at the β -carbon (C3). The stereochemistry is (2S, 3S), which is the naturally occurring configuration.
- **Benzyloxycarbonyl (Z) Protecting Group:** The α -amino group is protected by a benzyloxycarbonyl group (-Cbz or Z), which is a common urethane-type protecting group in peptide synthesis. This group is introduced by reacting the amino acid with benzyl chloroformate.
- **Amide Group:** The carboxylic acid functionality of L-isoleucine is converted to a primary amide (-CONH₂).

The structural formula of L-Z-Isoleucinamide is:

Physicochemical Properties

Quantitative data for the physicochemical properties of L-Z-Isoleucinamide are summarized in the table below. For comparison, data for the closely related precursor, N-benzyloxycarbonyl-L-isoleucine (Z-L-Isoleucine), are also included.

Property	L-Z-Isoleucinamide Value	Z-L-Isoleucine Value	Reference
IUPAC Name	(2S,3S)-2-(benzyloxycarbonylamino)-3-methylpentanamide	(2S,3S)-2-(Benzyloxycarbonylamino)-3-methylpentanoic acid	
Molecular Formula	C ₁₄ H ₂₀ N ₂ O ₃	C ₁₄ H ₁₉ NO ₄	[1]
Molecular Weight	264.32 g/mol	265.30 g/mol	[1]
CAS Number	86161-49-1	3160-59-6	[1]
Melting Point	Not Reported	52-54 °C	[2][3]
Boiling Point	Not Reported	~408.52 °C (estimated)	[2]
Solubility	Not Reported	DMSO (Slightly), Ethanol (Sparingly), Methanol (Sparingly)	[2]

Experimental Protocols

Synthesis of L-Z-Isoleucinamide

The synthesis of L-Z-Isoleucinamide typically proceeds through a two-step process starting from L-isoleucine: protection of the amino group followed by amidation of the carboxylic acid. A representative experimental protocol is detailed below.

Step 1: Synthesis of N-benzyloxycarbonyl-L-isoleucine (Z-L-Isoleucine)

This step involves the protection of the α-amino group of L-isoleucine using benzyl chloroformate under basic conditions (Schotten-Baumann reaction).

- Materials: L-isoleucine, Sodium hydroxide (NaOH), Benzyl chloroformate (Cbz-Cl), Diethyl ether, Hydrochloric acid (HCl).
- Procedure:

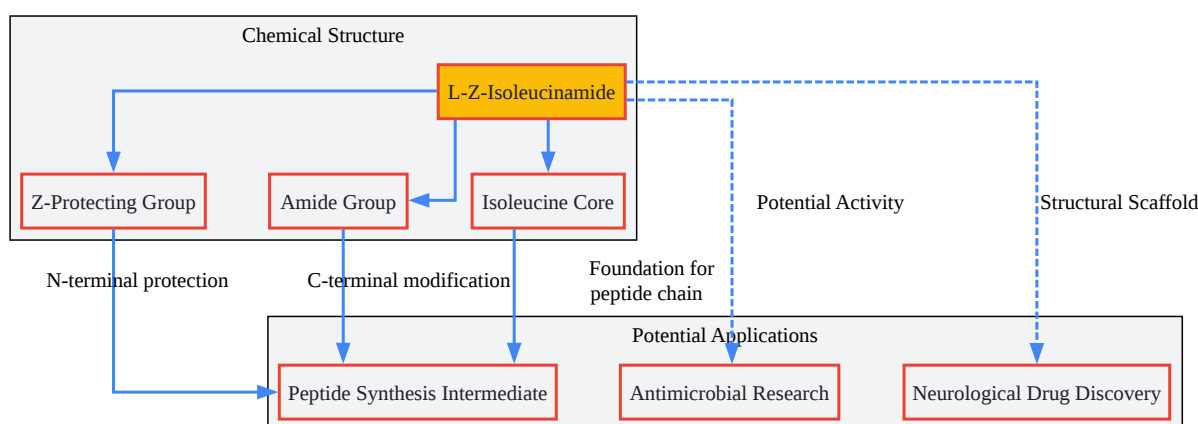
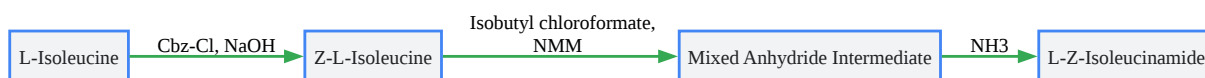
- Dissolve L-isoleucine in a 1 M NaOH solution in a flask and cool the mixture to 0-5 °C in an ice bath.
- While vigorously stirring, add benzyl chloroformate and a 2 M NaOH solution dropwise and concurrently, maintaining the pH between 9 and 10.
- After the addition is complete, continue stirring at room temperature for 2-3 hours.
- Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
- Acidify the aqueous layer to pH 2-3 with cold 2 M HCl.
- The product, Z-L-Isoleucine, will precipitate as a white solid.
- Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of L-Z-Isoleucinamide from Z-L-Isoleucine

This step involves the conversion of the carboxylic acid group of Z-L-Isoleucine into a primary amide. A common method is the mixed anhydride method followed by aminolysis with ammonia.

- Materials: Z-L-Isoleucine, N-methylmorpholine (NMM), Isobutyl chloroformate, Tetrahydrofuran (THF), Ammonia (aqueous solution).
- Procedure:
 - Dissolve Z-L-Isoleucine in anhydrous THF and cool the solution to -15 °C.
 - Add N-methylmorpholine, followed by the dropwise addition of isobutyl chloroformate while maintaining the temperature at -15 °C.
 - Stir the reaction mixture at -15 °C for 15-30 minutes to form the mixed anhydride.
 - In a separate flask, cool an aqueous solution of ammonia to -15 °C.

- Slowly add the mixed anhydride solution to the cold ammonia solution with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Remove the THF under reduced pressure.
- The product, L-Z-Isoleucinamide, may precipitate or can be extracted with a suitable organic solvent like ethyl acetate.
- Wash the organic layer with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
- The product can be further purified by recrystallization or column chromatography.



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- To cite this document: BenchChem. [An In-Depth Technical Guide to L-Z-Isoleucinamide: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15287081#chemical-properties-and-structure-of-l-z-isoleucinamide]

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